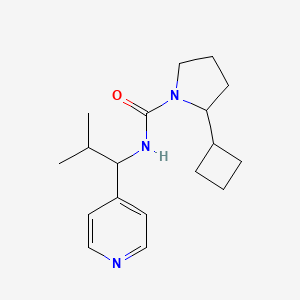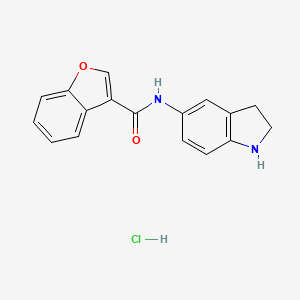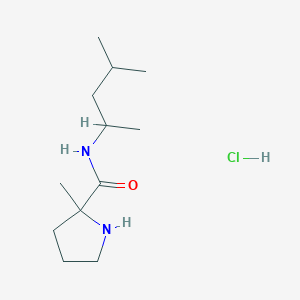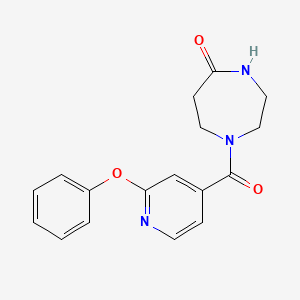
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one, also known as PPDCD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPDCD belongs to the class of diazepines and is structurally related to benzodiazepines, which are widely used as anxiolytics, hypnotics, and sedatives. PPDCD has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent.
作用機序
The exact mechanism of action of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one is not fully understood, but it is believed to involve modulation of the GABAergic system. This compound has been shown to bind to the benzodiazepine site on GABAA receptors, which enhances the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and anxiety-like behaviors. This compound has also been shown to activate the sigma-1 receptor, which has been implicated in neuroprotection and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is metabolized primarily by the liver and excreted in the urine. This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to assess the safety and efficacy of this compound in humans.
実験室実験の利点と制限
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has several advantages for lab experiments, including its ease of synthesis, good solubility in water and organic solvents, and well-characterized pharmacological profile. However, this compound has some limitations, including its relatively low potency compared to other anticonvulsant and anxiolytic agents, and the need for further optimization to improve its pharmacokinetic properties and selectivity for specific receptor subtypes.
将来の方向性
There are several future directions for the development of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its metabolic stability and blood-brain barrier permeability, to improve its efficacy in vivo. Another direction is the investigation of this compound's potential as a treatment for other neurological and psychiatric disorders, such as depression, schizophrenia, and bipolar disorder. Additionally, the development of this compound derivatives with improved potency and selectivity for specific receptor subtypes could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
合成法
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one can be synthesized by reacting 2-aminopyridine with phenoxyacetyl chloride in the presence of a base, followed by cyclization with ethyl chloroformate. The reaction yields this compound as a white crystalline solid with a melting point of 143-145°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
科学的研究の応用
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent. The compound has been tested in animal models of epilepsy, anxiety, and pain, and has demonstrated significant activity in reducing seizures, anxiety-like behaviors, and nociceptive responses. This compound has also been investigated for its potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(2-phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-7-10-20(11-9-18-15)17(22)13-6-8-19-16(12-13)23-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWFOCSOAJBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
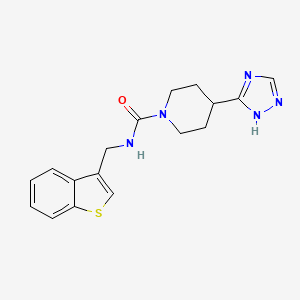
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
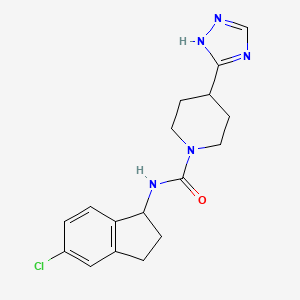

![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
